7,2',4'-Trihydroxy-5-Methoxy-3-phenylcouMarin
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Overview
Description
7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin is a coumarin derivative that can be isolated from various plant sources, including Campylotropis hirtella. This compound has garnered attention due to its potential biological activities, particularly its inhibitory effects on prostate-specific antigen secretion in prostate cancer cells .
Mechanism of Action
Target of Action
The primary target of 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcoumarin is the Prostate Specific Antigen (PSA) secreted from androgen-dependent prostate cancer cell line, LNCaP cells . PSA is a protein produced by cells of the prostate gland and is often elevated in the presence of prostate cancer.
Mode of Action
7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcoumarin interacts with its target by inhibiting the secretion of PSA in LNCaP cells . This interaction results in a decrease in the level of PSA, which is a key marker in the diagnosis and monitoring of prostate cancer.
Biochemical Pathways
It is known that the compound’s action on psa secretion could potentially affect the growth and proliferation of prostate cancer cells .
Result of Action
The molecular and cellular effects of 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcoumarin’s action include the inhibition of PSA secretion in LNCaP cells . This can potentially lead to a decrease in the growth and proliferation of prostate cancer cells.
Biochemical Analysis
Biochemical Properties
7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin has been shown to interact with prostate-specific antigen (PSA) in LNCaP cells, a type of prostate cancer cell . The nature of this interaction involves the inhibition of PSA secretion, with an IC50 of 24.2 μg/mL .
Cellular Effects
In terms of cellular effects, 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin has been shown to inhibit the proliferation of LNCaP cells . This suggests that it may influence cell function by impacting cell signaling pathways and gene expression related to cell proliferation.
Molecular Mechanism
The molecular mechanism of action of 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin involves its binding to PSA in LNCaP cells, leading to the inhibition of PSA secretion . This could potentially involve changes in gene expression related to PSA production.
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin typically involves the esterification of 3-phenyl-4-hydroxycoumarin with methanol under suitable reaction conditions. The product is then purified and crystallized to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar esterification reactions, followed by purification processes such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin has several scientific research applications:
Chemistry: It is used as a reference compound in the study of coumarin derivatives and their chemical properties.
Comparison with Similar Compounds
7-Hydroxycoumarin: Another coumarin derivative with similar biological activities.
4-Methoxycoumarin: Shares structural similarities and exhibits comparable chemical reactivity.
3-Phenylcoumarin: A closely related compound with similar chemical properties.
Uniqueness: 7,2’,4’-Trihydroxy-5-Methoxy-3-phenylcouMarin is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its ability to inhibit prostate-specific antigen secretion sets it apart from other coumarin derivatives .
Properties
IUPAC Name |
3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxychromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-21-14-5-9(18)6-15-12(14)7-11(16(20)22-15)10-3-2-8(17)4-13(10)19/h2-7,17-19H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOHMMMSWYNATM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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